molecular formula C23H19N3O3 B2700340 N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932529-99-2

N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2700340
CAS No.: 932529-99-2
M. Wt: 385.423
InChI Key: UEXKATPWZWKYKS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the quinazolinone derivative to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halides, acids, or bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory effects.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenylacetamide Derivatives: Compounds with similar acetamide groups but different aromatic substitutions.

Uniqueness

N-(2-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-20-14-8-6-12-18(20)24-21(27)15-26-19-13-7-5-11-17(19)22(25-23(26)28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXKATPWZWKYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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